![molecular formula C19H20Cl2N4O5S B2743037 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1216920-91-0](/img/structure/B2743037.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2N4O5S and its molecular weight is 487.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Co-Crystal Synthesis
- In a study focusing on the synthesis of new co-crystals, including compounds related to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride, researchers explored the tuning of mechanical behavior by controlling the structure of these co-crystals. They found that different structures, such as 2D flat structures and 3D interlocked structures, have distinct mechanical properties, highlighting the compound's potential in materials science (Kakkar et al., 2018).
Anti-Anoxic Activity
- A study on the synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides, which are structurally related to the compound , demonstrated significant anti-anoxic activity in mice. This research suggests potential neurological applications of these compounds (Ohkubo et al., 1995).
Cytotoxicity and DNA Damage
- In another study, researchers evaluated the cytotoxic and antiproliferative activity of a new synthetically prepared quinazoline derivative, which has structural similarities to the compound . The study highlighted its potential effectiveness against human tumor cell lines, indicating its relevance in cancer research (Ovádeková et al., 2005).
Antimicrobial Properties
- Research into N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, closely related to the compound of interest, revealed significant in vitro antibacterial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Desai et al., 2011).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O5S.ClH/c20-13-3-1-4-15-17(13)21-19(30-15)23(8-2-7-22-9-11-28-12-10-22)18(25)14-5-6-16(29-14)24(26)27;/h1,3-6H,2,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHOYVOYBRDKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide](/img/structure/B2742956.png)

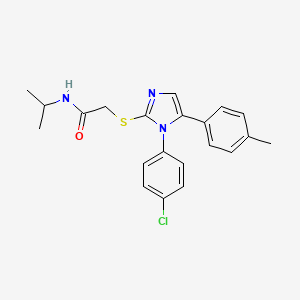
![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)
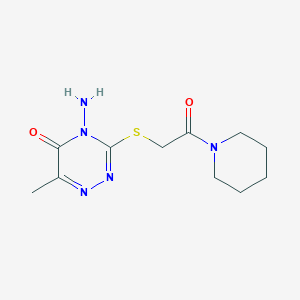
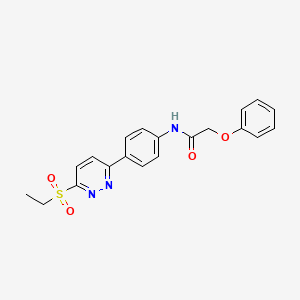
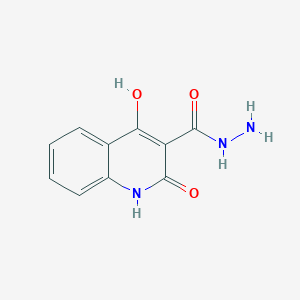

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)
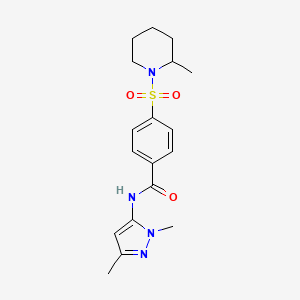
![4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)
![1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B2742975.png)
![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)